3-[benzyl(ethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride
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Overview
Description
3-[benzyl(ethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 3-[benzyl(ethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole, which can be further modified to obtain the desired compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
3-[benzyl(ethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential antiviral and antimicrobial properties, making it useful in biological studies.
Medicine: Its anticancer and anti-inflammatory properties are being explored for therapeutic applications.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Tryptophan: An essential amino acid involved in protein synthesis.
Lysergic acid diethylamide (LSD): A psychoactive compound with hallucinogenic effects. Compared to these compounds, 3-[benzyl(ethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride is unique due to its specific chemical structure and the resulting biological activities.
Properties
IUPAC Name |
3-[benzyl(ethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.ClH/c1-2-23(16-17-7-4-3-5-8-17)14-13-21(24)22-20-12-11-18-9-6-10-19(18)15-20;/h3-5,7-8,11-12,15H,2,6,9-10,13-14,16H2,1H3,(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOVEMGFHYRFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)NC1=CC2=C(CCC2)C=C1)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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